molecular formula C9H9IO2 B010209 Methyl 2-iodo-5-methylbenzoate CAS No. 103440-52-4

Methyl 2-iodo-5-methylbenzoate

Cat. No. B010209
M. Wt: 276.07 g/mol
InChI Key: DHYMLHOXGMUIDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-iodo-5-methylbenzoate can be synthesized through various synthetic routes that involve halogenation, esterification, and substitution reactions. The choice of synthesis method depends on the desired purity, yield, and the specific application of the compound. For instance, the esters of 2-iodoxybenzoic acid (IBX-esters), including methyl 2-iodoxybenzoate, are prepared by hypochlorite oxidation of the corresponding 2-iodobenzoate esters, showcasing the compound's utility in oxidation reactions and its stability as a hypervalent iodine compound (Zhdankin et al., 2005).

Scientific Research Applications

  • Pharmacological Applications:

    • A study presented a method for synthesizing a compound potentially useful in treating hyperproliferative and inflammatory disorders and cancer (A. Kucerovy et al., 1997).
    • Another research demonstrated the anti-lung cancer potential of a compound related to Methyl 2-iodo-5-methylbenzoate, showing activity against various human lung cancer cells (L. Zhou et al., 2020).
  • Chemical Synthesis and Organic Chemistry:

    • A compound similar to Methyl 2-iodo-5-methylbenzoate was synthesized, showing potential as a brain imaging radiopharmaceutical (H. B. Patel et al., 1991).
    • Another study focused on synthesizing a key intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).
    • Research on twisted tetramethyl-IBX highlighted its use in room-temperature oxidations of alcohols and sulfides (J. N. Moorthy et al., 2011).
  • Material Science and Other Applications:

    • A study explored the antimicrobial potential of synthesized compounds, which could be promising for antimicrobial drug discovery (P. Mhaske et al., 2017).
    • The x-ray structure of a related compound revealed insights into the conformational properties and energy differences in the molecule (B. Tinant et al., 1991).

Safety And Hazards


  • Irritant : The compound may cause skin and eye irritation. Proper protective equipment should be worn during handling.

  • Flammable : Methyl 2-iodo-5-methylbenzoate is a combustible liquid .

  • Toxicity : While specific toxicity data may vary, it is essential to handle this compound with care.


Future Directions

Research on the applications of Methyl 2-iodo-5-methylbenzoate continues, particularly in the field of organic synthesis. Investigating novel reactions and exploring its potential as a building block for more complex molecules could be promising avenues for future studies.


Please note that this analysis is based on available information, and further research may provide additional insights.


properties

IUPAC Name

methyl 2-iodo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYMLHOXGMUIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558145
Record name Methyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-iodo-5-methylbenzoate

CAS RN

103440-52-4
Record name Benzoic acid, 2-iodo-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-iodo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-iodo-5-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.475
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Synthesis routes and methods I

Procedure details

A stirred solution of 2-iodo-5-methylbenzoic acid (17.3 g, 66.0 mmol) and concentrated H2SO4 (3 mL) in MeOH (200 mL) was heated at reflux for 18 h. After this time, the reaction mixture was cooled to rt, concentrated to one third volume, diluted with EtOAc (300 mL), washed with saturated NaHCO3 (2×200 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was dried under high vacuum to afford methyl 2-iodo-5-methylbenzoate as a colorless oil (18.2 g, quant.). 1H NMR (300 MHz, CDCl3) δ 7.84 (d, J=8.1 Hz, 1H), 7.62 (d, J=1.9 Hz, 1H), 6.99-6.96 (m, 1H), 3.92 (s, 3H), 2.33 (s, 3H). A stirred suspension of methyl 2-iodo-5-methylbenzoate (18.2 g, 66.0 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (15.2 g, 73.3 mmol), K2CO3 (27.5 g, 200 mmol), and Pd(PPh3)4 (11.5 g, 9.99 mmol) in 1,4-dioxane (150 mL) and H2O (50 mL) was heated at 100° C. for 18 h under nitrogen. After this time, the reaction mixture was cooled to rt, diluted with EtOAc (400 mL), washed with saturated NaHCO3 (2×300 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel eluting with 0% to 80% EtOAc/hexanes to afford methyl 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzoate as a colorless oil (13.3 g, 87%). 1H NMR (300 MHz, CDCl3) δ 7.55-7.25 (m, 5H), 3.94 (s, 3H), 3.80 (s, 3H), 2.38 (s, 3H).
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-iodo-5-methyl benzoic acid (10.0 g, 0.038 mol) in toluene (200 mL) was added trimethylorthoacetate (25 mL) at room temperature. The reaction mixture was refluxed for 12 hours. The reaction mixture was cooled to room temperature and diluted with saturated sodium bicarbonate and ethyl acetate. The layers were separated and the organic layer washed with brine. The organic layer was dried (MgSO4) and solvent removed to give 10.35 g of methyl 2-iodo-5-methylbenzoate (EX-25A) as a yellow oil with an m/z+1=277.
Quantity
10 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A visually clean 100 L flask equipped with a mechanical stirrer thermocouple and water chilled condenser was charged with MeOH (50 L). 2-iodo-5-methylbenzoic acid (5.85 kg, 22.32 mol) was then added while stirring. Concentrated sulfuric acid (0.595 L, 11.16 mol) was then added portion-wise which caused an increase in temperature from 17° C. to 22° C. This mixture was gradually brought to an internal temperature of 64.6° C. an aged overnight (˜18 h). The next morning the reaction had reached >98% conversion by HPLC. The flask was cooled to 16° C. by placing in an ice bath and 850 ml of 10N NaOH (0.98 equiv.) was added slowly (over 10 minutes) while monitoring the pH. After the addition the pH was 5-6 (Caution: bringing pH over 9 can result in saponification during the work-up). The solution was then concentrated to about 16 L and this suspension was transferred to a 100 L extractor. The flask was rinsed with 8 L of IPAc and 4 L of water which were also transferred to the extractor. 32 L IPAc along with 10 L of 5w % NaHCO3 and ˜10 L of 15w % Brine. The layers were cut and the aqueous layers were back-extracted with 20 L of IPAc. The organic layers were then combined and washed with 10 L of 15w % Brine. The organic layers were collected to provide E-1 (6.055 kg, 21.93 mol, 98% yield) in 98.3% purity.
Quantity
5.85 kg
Type
reactant
Reaction Step One
Quantity
0.595 L
Type
reactant
Reaction Step Two
Name
Quantity
850 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 L
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

H2SO4 95-98% (2.54 mL, 0.048 mol) was added to a solution of 2-iodo-5-methylbenzoic acid (25.0 g, 0.095 mol) in MeOH (220 mL) and refluxed for 20 h. The rxn mixture was cooled with an ice bath, and 1N aq. NaOH was added dropwise until pH 8 was reached. The org. solvent was removed in vacuo and the aq. layer was extracted with DCM (2×). The combined org. extracts were washed with sat. aq. NaHCO3 (1×) and H2O (1×), dried (Na2SO4), filtered and concentrated in vacuo to give methyl 2-iodo-5-methylbenzoate as a pale yellow liquid which was used in the next step without further purification. LC-MS A: tR=0.87 min; [M+H]+=259.22.
Name
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
W Carruthers, R Pooranamoorthy - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… Elution with benzene afforded first methyl 2-iodo-5-methylbenzoate and then methyl 5-methyl-2nuphthylbenzoate (83 mg), bp 170-175 "C at 0.08 mmHg (Found: C, 82.1; H, 6.1%; M+, …
Number of citations: 12 pubs.rsc.org
S No, P No - scholar.archive.org
… The reaction was performed according to procedure A with methyl 2-iodo 5-methylbenzoate 1e (51 mg, 0.186 mmol), azabicyclic olefin 2b (50 mg, 0.186 mmol.), [Pd(allyl)Cl]2 (6.8 mg, …
Number of citations: 0 scholar.archive.org
P Xiao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
… -iodo-5-methylbenzoic acid (2a) or 2-iodo-6-methylbenzoic acid (2b) was reacted with dimethyl sulfate using potassium carbonate as a base to prepare methyl 2-iodo-5-methylbenzoate …
Number of citations: 1 pubs.acs.org
Y Mankad, SS Thorat, P Das… - The Journal of …, 2022 - ACS Publications
… Following the General Procedure (C), an oven-dried round-bottom flask fitted with a magnetic stir bar was charged with the methyl 2-iodo-5-methylbenzoate (0.2 g, 0.724 mmol) followed …
Number of citations: 6 pubs.acs.org
K Takagi, N Hayama, S Inokawa - Bulletin of the Chemical Society of …, 1980 - journal.csj.jp
… Preparation qf Dimethyl 4,4'-Dimethyl-2,2'-biphenyldicarboxylate: A mixture of methyl 2-iodo-5-methylbenzoate (1.32 ml, 8 mmol), nickel(II) chloride (1. 16 g, 9 mmol), zinc powder (1.04 …
Number of citations: 117 www.journal.csj.jp
RAA AL-Shuaeeb, G Galvani, G Bernadat… - Organic & …, 2015 - pubs.rsc.org
… Following the general procedure of coupling, a mixture of thioglucose 1a (200 mg, 0.54 mmol) and methyl 2-iodo-5-methylbenzoate 2b (99.5 mg, 0.36 mmol) was heated for 1 h. The …
Number of citations: 11 pubs.rsc.org
S Nuanchuen - 2004 - Mahidol University
Number of citations: 0

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